ENPP1 Inhibition: Quinazoline Core Advantage
In a 2025 Journal of Medicinal Chemistry study, 8-methoxyquinazoline-based ENPP1 inhibitors demonstrated consistently superior potency compared to their 8-methoxy-3-cyano-quinoline counterparts [1]. Compound 30, featuring an 8-methoxyquinazoline core with a bridged-bicyclic linker, achieved an IC₅₀ of 8.05 nM against ENPP1 and 1.53 nM in MDA-MB-231 cells, with no significant inhibition against hERG or a panel of 97 kinases [1]. The quinazoline core was essential for maintaining both enzymatic potency and kinase selectivity, while the quinoline-based analogs exhibited reduced activity profiles [1].
| Evidence Dimension | ENPP1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 8.05 nM (Compound 30, 8-methoxyquinazoline derivative) |
| Comparator Or Baseline | 8-methoxy-3-cyano-quinoline derivatives (IC₅₀ values not explicitly reported but noted as less potent in structural optimization study) |
| Quantified Difference | 8-Methoxyquinazoline core selected as optimal scaffold over quinoline equivalents following systematic SAR evaluation |
| Conditions | ENPP1 enzymatic assay; MDA-MB-231 cell-based assay; selectivity profiling against hERG and 97-kinase panel |
Why This Matters
Selection of the correct heterocyclic core (quinazoline vs. quinoline) directly impacts lead compound potency and selectivity; researchers requiring the 8-methoxyquinazoline scaffold for ENPP1-targeted programs cannot substitute with quinoline-based alternatives without compromising activity.
- [1] Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry, 2025, 68(5), 5856-5873. View Source
